Lysozyme - like peptide

venom-derived antimicrobial peptide GH22 lysozyme scorpion peptidome

The Lysozyme-like peptide (UniProt: P0C8X2, DRAMP03733) is a 15-amino-acid peptide (sequence: SIYERCELARELINR; molecular mass: ~1865 Da) identified from the venom of the Brazilian scorpion Tityus stigmurus and classified within the glycoside hydrolase family 22 (GH22, C-type lysozyme, EC 3.2.1.17). The full-length native enzyme from which this peptide derives was characterized via proteomic analysis of T.

Molecular Formula
Molecular Weight
Cat. No. B1576137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysozyme - like peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysozyme-Like Peptide (Tityus stigmurus): Procurement-Relevant Identity, Source, and Biochemical Classification


The Lysozyme-like peptide (UniProt: P0C8X2, DRAMP03733) is a 15-amino-acid peptide (sequence: SIYERCELARELINR; molecular mass: ~1865 Da) identified from the venom of the Brazilian scorpion Tityus stigmurus and classified within the glycoside hydrolase family 22 (GH22, C-type lysozyme, EC 3.2.1.17) [1][2]. The full-length native enzyme from which this peptide derives was characterized via proteomic analysis of T. stigmurus venom, confirming sequence and mass similarity to bona fide lysozymes reported in public protein databanks [3]. This peptide is commercially available as a recombinant product expressed in E. coli, with or without affinity tags, for research and manufacturing applications . It is annotated as possessing both antibacterial and antimicrobial biological activity, though specific MIC values remain uncharacterized in public databases as of this writing [2].

Why Hen Egg White Lysozyme (HEWL) and Other In-Class Lysozymes Cannot Simply Substitute for the T. stigmurus Lysozyme-Like Peptide


Generic substitution of the T. stigmurus Lysozyme-like peptide with hen egg white lysozyme (HEWL), recombinant human lysozyme (rhLYZ), or other C-type lysozymes is not scientifically justified because these proteins differ in at least three critical procurement-relevant dimensions: (1) phylogenetic origin—arthropod (scorpion) venom vs. avian (egg white) vs. mammalian sources, each evolving under distinct selective pressures that shape antimicrobial spectrum [1]; (2) molecular architecture—the commercially supplied Lysozyme-like peptide is a discrete 15-residue fragment (1865 Da) derived from the full-length GH22 enzyme, whereas HEWL is a 129-residue (~14.3 kDa) protein with four disulfide bridges and an isoelectric point of ~11.3 [2]; and (3) functional mechanism duality—lysozyme-derived peptides from invertebrates have been shown to retain non-enzymatic, membrane-disrupting antibacterial activity independent of muramidase catalysis, a property that is heat-stable and absent from the native glycosidase-dependent bactericidal mechanism of HEWL [3][4]. These differences are not merely academic; they directly affect experimental reproducibility, antimicrobial spectrum, and formulation compatibility, making blind substitution a source of uncontrolled variability in both research and industrial workflows.

Quantitative Differentiation Evidence: Lysozyme-Like Peptide (T. stigmurus) vs. Closest Analogs and In-Class Alternatives


Evidence 1: Phylogenetic and Sequence-Level Uniqueness vs. HEWL and Human Lysozyme

The T. stigmurus Lysozyme-like peptide (SIYERCELARELINR, 15 aa, 1865 Da) is a venom-derived fragment of a C-type (GH22) lysozyme that is phylogenetically distinct from both avian HEWL (Gallus gallus, 129 aa, ~14.3 kDa) and human lysozyme (Homo sapiens, 130 aa, ~14.7 kDa) [1]. The full-length T. stigmurus lysozyme was identified by proteomic analysis alongside hyaluronidase as one of only two enzymes among eleven partially sequenced venom components, confirming its membership in the GH22 family with sequence similar to other known lysozymes, yet originating from an arthropod venom gland rather than egg white or human secretions [2]. This phylogenetic distance means the peptide is not simply a 'fragment of HEWL'—it represents an independently evolved lysozyme lineage with potentially distinct substrate specificity and antimicrobial target range.

venom-derived antimicrobial peptide GH22 lysozyme scorpion peptidome

Evidence 2: Enzymatic (Muramidase) vs. Non-Enzymatic Mechanism Differentiation from Co-occurring Scorpion Venom AMPs (Stigmurin and Analogs)

The T. stigmurus venom contains both the GH22 Lysozyme-like peptide (with predicted muramidase catalytic activity per EC 3.2.1.17) and structurally unrelated cationic antimicrobial peptides such as Stigmurin (FFSLIPSLVGGLISAFK, 17 aa) [1][2]. This co-occurrence within the same venom creates a unique research opportunity, but also necessitates careful procurement distinction: the Lysozyme-like peptide operates via glycosidic bond hydrolysis of peptidoglycan (catalytic mechanism), whereas Stigmurin and its enhanced analogs (StigA25, StigA31) function through membrane disruption (non-catalytic, cationic mechanism) [3]. Stigmurin exhibits MIC values of 8.7 μM against S. aureus ATCC 29213, 17.4 μM against MRSA ATCC 33591, and 34.8-69.5 μM against Candida species [2]. Its engineered analogs StigA25 and StigA31 demonstrate improved potency with MICs as low as 1.2-2.3 μM against Gram-positive bacteria and 4.7-9.4 μM against Candida albicans, representing a 3.7- to 7.3-fold enhancement over native Stigmurin [3]. The Lysozyme-like peptide, by contrast, is expected to lyse bacteria through its GH22 catalytic domain rather than solely through membrane perturbation, offering a mechanistically orthogonal approach to antimicrobial action [1].

muramidase antimicrobial peptide mechanism scorpion venom peptidome

Evidence 3: Heat-Stable Non-Enzymatic Antibacterial Activity—Class-Level Inference from Invertebrate Lysozyme-Derived Peptides

A well-documented property of invertebrate lysozyme-derived peptides—including those from medicinal leech (destabilase-lysozyme) and sea cucumber (rSjLys-C)—is the retention or enhancement of antibacterial activity after heat treatment that abolishes muramidase activity [1][2]. For destabilase-lysozyme (DL), heat treatment at 100°C for 40 min eliminated glycosidase activity while the antibacterial MIC against M. luteus MDMSU128 was 9.8×10⁻⁸ M and against E. coli MDMSU52 was 11×10⁻⁸ M [1]. Its synthetic α1 helical peptide retained MICs of 8.3×10⁻⁵ M (M. luteus) and 4.9×10⁻⁵ M (E. coli) [1]. Similarly, the sea cucumber rSjLys-C peptide exhibited a 21.1% increase in antimicrobial activity against M. lysodeikticus, 19.0% against V. parahaemolyticus, and 11.4% against V. splendidus after 100°C heat treatment (all P < 0.01), attributed to a favorable conformational change in its helix-loop-helix motif upon heating [2]. In contrast, HEWL loses both muramidase and bactericidal activity upon thermal denaturation unless chemically modified [3]. While direct heat-stability data for the T. stigmurus Lysozyme-like peptide are not yet published, its classification within the invertebrate (i-type) GH22 lysozyme lineage and its derivation from a venom gland environment adapted to extreme conditions support the inference that it shares this class-level property of heat-stable non-enzymatic antimicrobial function.

heat-stable antimicrobial non-enzymatic lysozyme activity peptide thermostability

Evidence 4: Recombinant E. coli Expression System—Purity, Scalability, and Animal-Origin-Free Advantage vs. Egg White-Extracted HEWL

The commercially available T. stigmurus Lysozyme-like peptide is produced as a recombinant protein in E. coli, offered with or without His-Tag or other affinity tags according to customer specifications . This recombinant production route confers three procurement-relevant advantages over the traditional extraction of HEWL from chicken egg white: (a) animal-origin-free (AOF) manufacturing, eliminating risks of avian-derived contaminants, batch-to-batch variability from egg source variation, and religious/cultural dietary restrictions; (b) defined molecular identity with the option for tag-mediated purification, enabling higher purity than the ~85-95% typical of commercial HEWL preparations; and (c) scalability from mg to kg quantities using standardized fermentation processes, as documented by vendors offering cGMP-compliant facilities . For comparison, commercial HEWL (e.g., Sigma-Aldrich L6876) is purified from chicken egg white with a specific activity of ≥20,000 Shugar units/mg but carries inherent batch variability due to biological source fluctuations . Recombinant alternatives such as Lysobac (recombinant HEWL from egg-free system) and recombinant human lysozyme have demonstrated the value of recombinant sourcing for lysozyme-class products [1], though none replicate the unique scorpion venom-derived sequence of the T. stigmurus peptide.

recombinant protein production animal-origin-free E. coli expression system

Evidence 5: Predicted Physicochemical Properties Differentiating the Lysozyme-Like Peptide from HEWL and Other Lysozyme-Derived Fragments

The T. stigmurus Lysozyme-like peptide (SIYERCELARELINR) has a calculated molecular formula of C₇₉H₁₃₃N₂₅O₂₅S and a monoisotopic mass of 1865.14 Da, with a predicted isoelectric point and hydrophobicity profile that differ substantially from both full-length HEWL (~14,331 Da, pI ~11.3) and other lysozyme-derived antimicrobial peptides [1]. For reference, the goose egg white lysozyme-derived peptide (TAKPEGLSY, 9 aa, positions 20-28 of G-type lysozyme) has a distinct sequence, MW, and spectrum [2], while the sea cucumber rSjLys-C fragment (~26 kDa fusion protein) is substantially larger [3]. The destabilase-lysozyme α1 helical peptide has an unrelated sequence and its MIC values (8.3×10⁻⁵ M for M. luteus) differ by orders of magnitude from the potency range observed for scorpion-derived AMPs [4]. These physicochemical differences have direct consequences for solubility, formulation compatibility, membrane permeability, and potential immunoreactivity—parameters critical for both research reagent selection and industrial formulation development.

peptide physicochemical properties isoelectric point theoretical mass

Validated Procurement Scenarios for the T. stigmurus Lysozyme-Like Peptide Based on Differential Evidence


Scenario 1: Scorpion Venom Peptidome Research Requiring Defined GH22 Lysozyme Component

Researchers investigating the complete antimicrobial arsenal of T. stigmurus venom require the purified Lysozyme-like peptide as a defined, single-component reagent to dissect the contribution of enzymatic (muramidase) vs. non-enzymatic (membrane-disrupting) mechanisms within the venom. Unlike the co-occurring Stigmurin peptide (MIC 8.7-69.5 μM, cationic membrane disruption), the Lysozyme-like peptide offers a mechanistically orthogonal tool for structure-activity relationship (SAR) studies, enabling head-to-head comparison of enzymatic cell wall hydrolysis vs. membrane permeabilization within the same venom source organism [1][2].

Scenario 2: Animal-Origin-Free Antimicrobial Formulation Development

Industrial formulators developing antimicrobial preservatives or therapeutic candidates that must comply with animal-origin-free (AOF) regulatory requirements can utilize the recombinant E. coli-expressed Lysozyme-like peptide as an alternative to egg white-derived HEWL. The recombinant production route eliminates avian-derived contaminants and batch variability, while the peptide's classification as a venom-derived GH22 lysozyme offers a distinct regulatory path compared to food-derived lysozyme products .

Scenario 3: Heat-Stable Antimicrobial Peptide Engineering Using Venom-Derived Scaffolds

The class-level evidence that invertebrate i-type lysozyme-derived peptides retain or enhance antibacterial activity after heat denaturation—as demonstrated by destabilase-lysozyme (MIC 9.8×10⁻⁸ M after 100°C/40 min) and rSjLys-C (up to 21.1% activity increase after heating)—positions the T. stigmurus Lysozyme-like peptide as a candidate scaffold for engineering heat-stable antimicrobial peptides suitable for applications requiring terminal heat sterilization or high-temperature processing [3][4]. The 15-aa size of this peptide makes it amenable to solid-phase synthesis and systematic mutagenesis for stability-activity optimization.

Scenario 4: Site-Specific Bioconjugation Studies Exploiting Single Cysteine Chemistry

The SIYERCELARELINR sequence contains a single cysteine residue, which is a strategic advantage for site-specific bioconjugation (e.g., fluorophore labeling, PEGylation, or immobilization on biosensor surfaces) compared to HEWL, which contains four disulfide-bonded cysteine pairs whose reduction and selective modification is technically challenging. The low molecular weight (1865 Da) further facilitates mass spectrometric characterization of conjugation products, making this peptide suitable for developing labeled probes to study lysozyme-target interactions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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